molecular formula C19H19N3O4S2 B10987351 5,6-dimethyl-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10987351
M. Wt: 417.5 g/mol
InChI Key: VGALXOIEFPKWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of thieno[2,3-d]pyrimidinone and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions

    Formation of Thieno[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidinone ring system.

    Introduction of Indole Moiety: The indole moiety is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate indole derivatives.

    Functionalization with Methylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the indole and thieno[2,3-d]pyrimidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide and electrophiles such as alkyl halides are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

5,6-dimethyl-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound’s unique structure makes it valuable in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the thieno[2,3-d]pyrimidinone and indole moieties, along with the specific functional groups, distinguishes this compound from other similar molecules. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

5,6-dimethyl-3-[2-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H19N3O4S2/c1-11-12(2)27-18-17(11)19(24)21(10-20-18)9-16(23)14-4-5-15-13(8-14)6-7-22(15)28(3,25)26/h4-5,8,10H,6-7,9H2,1-3H3

InChI Key

VGALXOIEFPKWQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.